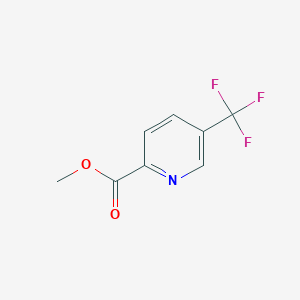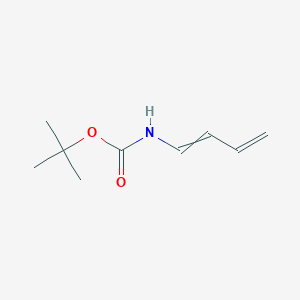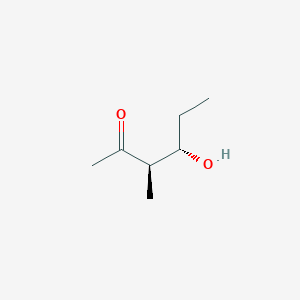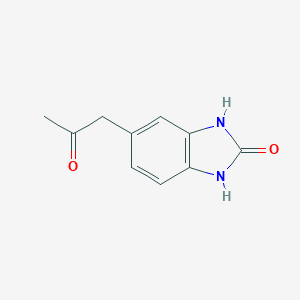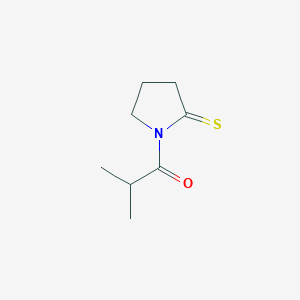
2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the family of substituted cathinones. It was first synthesized in 1942 by Boehringer Ingelheim, a German pharmaceutical company, and has since gained popularity as a research chemical due to its unique properties.
作用機序
MPA works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, MPA increases the levels of dopamine in the brain, leading to increased feelings of euphoria, energy, and alertness.
生化学的および生理学的効果
The biochemical and physiological effects of MPA are similar to other psychostimulant drugs. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. Long-term use of MPA has been associated with neurotoxicity and damage to the dopaminergic system in the brain.
実験室実験の利点と制限
One advantage of using MPA in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. It has been shown to be more potent than other psychostimulant drugs such as methylphenidate and modafinil. However, its potential for abuse and neurotoxicity must be taken into consideration when using it in lab experiments.
将来の方向性
There are several future directions for research on MPA. One area of interest is its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders that involve dopamine dysregulation. Another area of interest is the development of safer and more selective dopamine reuptake inhibitors that can be used as therapeutic drugs. Additionally, more research is needed to fully understand the long-term effects of MPA on the brain and its potential for abuse.
合成法
The synthesis of MPA involves the reaction of 2-thiopyrrolidine with 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield MPA.
科学的研究の応用
MPA has been widely studied for its potential use in pharmacology and neuroscience research. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other psychostimulant drugs such as cocaine and amphetamines. This makes it a valuable tool for studying the role of dopamine in the brain and its effects on behavior.
特性
CAS番号 |
121003-08-5 |
|---|---|
製品名 |
2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one |
分子式 |
C8H13NOS |
分子量 |
171.26 g/mol |
IUPAC名 |
2-methyl-1-(2-sulfanylidenepyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H13NOS/c1-6(2)8(10)9-5-3-4-7(9)11/h6H,3-5H2,1-2H3 |
InChIキー |
DYGSTHUMFIIDIH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCCC1=S |
正規SMILES |
CC(C)C(=O)N1CCCC1=S |
同義語 |
2-Pyrrolidinethione, 1-(2-methyl-1-oxopropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




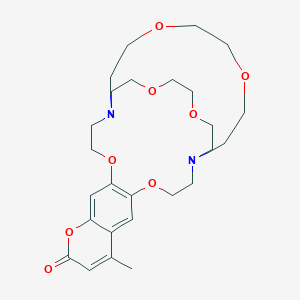
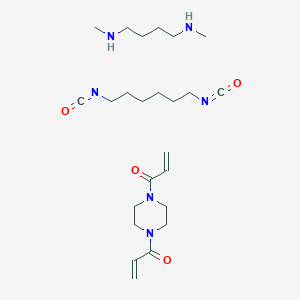
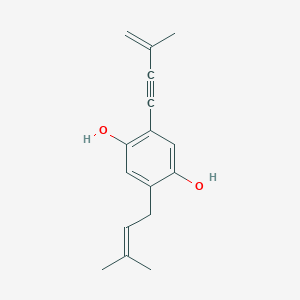
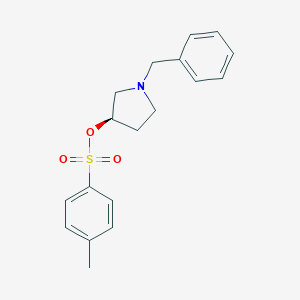
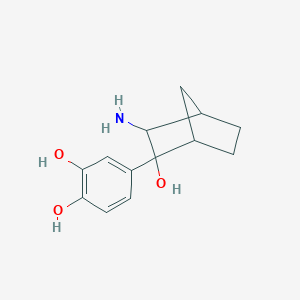
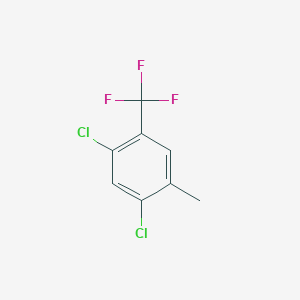

![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
